Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester
Description
This compound is a tetrahydrobenzothiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an ethyl ester at position 3 and a 3-pyridinylcarbonylamino group at position 2. Its structural framework is widely utilized in medicinal chemistry due to the benzothiophene scaffold's versatility in interacting with biological targets, such as enzymes and receptors. The compound is synthesized via amide coupling reactions, often involving intermediates like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (e.g., compound 2b in ) .
Properties
IUPAC Name |
ethyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-7-3-4-8-13(12)23-16(14)19-15(20)11-6-5-9-18-10-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSVZXQWFVHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126886 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62349-06-8 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62349-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester typically involves multiple steps One common method starts with the cyclization of appropriate starting materials to form the benzo[b]thiophene coreIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Decyclization Reactions
Decyclization of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids under specific conditions generates derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. This process involves breaking cyclic structures to form linear amino derivatives, enabling further functionalization .
Buchwald–Hartwig Coupling
The bromobenzothiophene intermediate undergoes N-arylation via Buchwald–Hartwig coupling with amines. For example, coupling with (R)-tert-butyl (1-aminopropan-2-yl)carbamate under microwave irradiation at 150°C for 75 minutes yields N-arylated products, which are then deprotected and cyclized into lactams .
Lactamization
Post-coupling, Boc-deprotection with TFA followed by lactamization using NaOMe generates heterocyclic scaffolds (e.g., benzo thieno[3,2-e] diazepin-5(2H)-ones). These scaffolds are critical for targeting kinases like MK2 .
Suzuki–Miyaura Coupling
Introduction of cyclopropylvinyl groups via Suzuki–Miyaura coupling enhances biological activity. For instance, coupling 5-bromo-2-fluorobenzonitrile with boronate esters at 80°C enables the synthesis of derivatives with subnanomolar kinase inhibitory activity .
Cyclocondensation
The reaction mechanism involves nucleophilic attack by the thiolate ion (from methyl thioglycolate) on the cyano group of benzonitriles, followed by cyclization to form the thiophene ring .
Decyclization
Decyclization occurs via hydrolysis of the furan-ylidene intermediate, breaking the cyclic structure and releasing the linear amino derivative .
Kinase Inhibition
Functionalized derivatives interact with kinase binding pockets, leveraging the pyridinylcarbonyl substituent for hydrogen bonding and hydrophobic interactions. For example, benzo[b]thieno[3,2-d]pyrimidines bind to PIM kinases with nanomolar affinity by occupying the ATP-binding site .
Comparative Analysis of Reactivity
| Feature | Reactivity | Impact |
|---|---|---|
| Ethyl ester group | Hydrolyzes under basic conditions to carboxylic acid | Facilitates further derivatization |
| 3-pyridinylcarbonyl group | Engages in hydrogen bonding with biological targets | Enhances kinase inhibition |
| Tetrahydrobenzo[b]thiophene | Reduces aromaticity, increasing nucleophilicity | Enables electrophilic substitution |
Research Findings
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Biological Activity : Derivatives exhibit analgesic effects exceeding metamizole in preclinical models .
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Kinase Inhibition : Subnanomolar activity against PIM kinases via ATP-binding site occupancy .
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Synthetic Versatility : Microwave-assisted methods reduce reaction times to minutes while maintaining high yields .
Scientific Research Applications
The compound features a benzo[b]thiophene core with a tetrahydro substitution and an ethyl ester group, which contributes to its pharmacological properties. The presence of the pyridine moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene exhibit potent anticancer properties. For instance, compounds similar to the one have been shown to inhibit the FLT3 tyrosine kinase, an important target in leukemia treatment. A study demonstrated that certain derivatives had an IC50 value as low as 0.027 µM against isolated FLT3 enzymes, indicating strong inhibitory activity .
Antimicrobial Properties
Benzo[b]thiophene derivatives have also been explored for their antimicrobial activities. In vitro studies have shown that these compounds possess significant antibacterial effects against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Recent studies suggest that benzo[b]thiophene derivatives may offer neuroprotective benefits. They have been evaluated for their ability to prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of oxidative stress pathways .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Research has shown that it can reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzo[b]thiophene derivatives and tested them against leukemia cell lines. The most potent compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
A study conducted on the neuroprotective effects of benzo[b]thiophene derivatives involved treating neuronal cultures with the compound under oxidative stress conditions. Results showed a marked decrease in cell death compared to controls, suggesting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The 3-pyridinylcarbonylamino group in the target compound distinguishes it from analogs with simpler amino or thiourea substituents (e.g., ).
- Replacement of the pyridinyl group with a thiazolidinone () or thiocarbonyl moiety () alters electronic properties and bioactivity, shifting applications from kinase modulation to antimicrobial or enzyme inhibition.
Critical Insights :
- The acute toxicity of the methylamino-thiocarbonyl analog () contrasts with the target compound’s presumed safety profile, highlighting the impact of substituents on toxicity .
- Tyrosinase inhibition in thiourea derivatives () demonstrates how electron-withdrawing groups enhance enzyme interaction, whereas the target compound’s pyridinyl group may favor kinase selectivity .
Biological Activity
Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester (hereafter referred to as compound I) is a derivative of benzo[b]thiophene that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound contribute to its interactions with biological systems, making it a subject of various pharmacological studies.
Chemical Structure and Properties
Compound I possesses a complex structure characterized by a benzo[b]thiophene core, which is known for its diverse biological activities. The incorporation of a pyridine ring and an ethyl ester moiety enhances its chemical properties, potentially affecting its solubility and bioavailability.
Structure Overview
- Core Structure : Benzo[b]thiophene
- Functional Groups :
- Carboxylic acid
- Tetrahydro substitution
- Pyridinylcarbonyl amine
- Ethyl ester
Antimicrobial Activity
Research indicates that compounds related to benzo[b]thiophene exhibit significant antimicrobial properties. For instance, studies have shown that derivatives like compound I demonstrate effective inhibition against various strains of Staphylococcus aureus, including methicillin-resistant strains.
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| II.b | 4 | S. aureus (MRSA) |
| III.a | 256 | S. aureus (ATCC 29213) |
| III.b | >256 | S. aureus (SF8300) |
| III.e | 128 | S. aureus (ST20171643) |
Note: II.b is a derivative closely related to compound I, showing promising results in antibacterial assays.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (A549 cells) revealed that compound I exhibits low toxicity, with no significant cytotoxic effects observed at concentrations up to 128 µg/mL. This suggests a favorable therapeutic index for further development in clinical applications .
The mechanism by which compound I exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The hydrophobic nature of the benzo[b]thiophene ring enhances its ability to penetrate lipid membranes, facilitating its antimicrobial action .
Study on Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various benzo[b]thiophene derivatives, including compound I, highlighted its effectiveness against multidrug-resistant Staphylococcus aureus. The research underscored the importance of structural modifications in enhancing antimicrobial potency while maintaining low cytotoxicity .
Research on Anticancer Properties
Emerging studies suggest that benzo[b]thiophene derivatives may also play a role in cancer therapy. Research indicates that these compounds can inhibit Rho family GTPases, which are implicated in tumor metastasis and growth. This positions compound I as a potential candidate for further investigation in oncological pharmacology .
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via a multi-step process starting from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester. Key steps include:
- Coupling reactions : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for amide bond formation with 3-pyridinylcarbonyl derivatives .
- Esterification : Ethanol or methanol with catalytic acid (e.g., H₂SO₄) under reflux to introduce the ethyl ester group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents of EDCI) to minimize unreacted intermediates .
Q. Q2. What acute toxicity data are available, and how were these studies designed?
Acute toxicity studies in rodents (mice) via intraperitoneal administration reported an LD₅₀ >1 gm/kg. Observed effects included respiratory depression and altered motor activity. Methodology:
- Dose administration : Single-bolus dosing with post-exposure monitoring for 24–72 hours.
- Endpoints : Mortality, behavioral changes (e.g., Irwin test for motor activity), and histopathology of lung tissues .
Note: The cited data apply to a structural analog (methylamino-thioxomethyl substituent); validate toxicity for the target compound.
Q. Q3. How is structural confirmation performed for this compound?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., ethyl ester orientation and pyridinylcarbonyl group positioning) .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H bend at ~1550 cm⁻¹ for amides) .
- NMR : Use ¹H/¹³C NMR to verify hydrogen environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Core modifications : Replace the pyridinylcarbonyl group with bioisosteres (e.g., trifluoroacetyl or benzoyl) to modulate lipophilicity and target affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[b]thiophene core to enhance metabolic stability .
- In vitro assays : Test derivatives against disease-relevant targets (e.g., mycobacterial enzymes for anti-TB activity) using MIC (minimum inhibitory concentration) assays .
Q. Q5. What strategies resolve synthetic impurities or byproducts in large-scale synthesis?
- HPLC-MS analysis : Detect and quantify impurities (e.g., unreacted intermediates or hydrolysis products) using reverse-phase C18 columns and acetonitrile/water gradients .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the pure compound from side products .
- Mechanistic studies : Use DFT (density functional theory) to model reaction pathways and identify side reactions (e.g., over-alkylation) .
Q. Q6. How can computational methods predict binding modes to biological targets?
- Molecular docking : Dock the compound into retinoic acid receptor-related orphan receptor γt (RORγt) using AutoDock Vina. Focus on hydrogen bonding with the pyridinylcarbonyl group and hydrophobic interactions with the tetrahydrobenzo[b]thiophene core .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
Q. Q7. What are the challenges in enantioselective synthesis, and how can they be addressed?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to separate enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during amide bond formation to induce enantiomeric excess (>90% ee) .
- Stereochemical validation : Compare experimental CD (circular dichroism) spectra with computed spectra (TD-DFT) .
Data Contradictions and Validation
Q. Q8. How should researchers address discrepancies in toxicity data between structural analogs?
- Comparative studies : Perform parallel toxicity assays (e.g., intraperitoneal LD₅₀) on the target compound and its methylamino-thioxomethyl analog to assess substituent-dependent effects .
- Mechanistic toxicology : Evaluate cytochrome P450 inhibition profiles to identify metabolic pathways contributing to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
